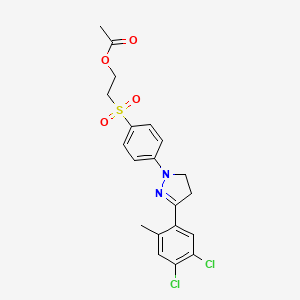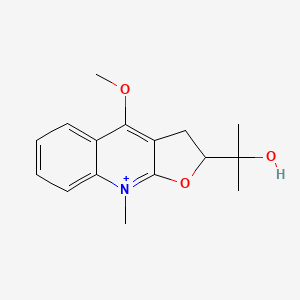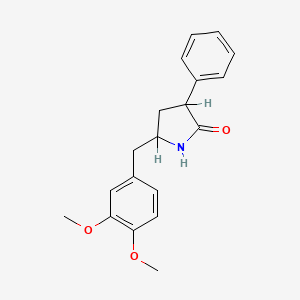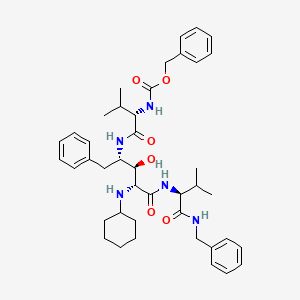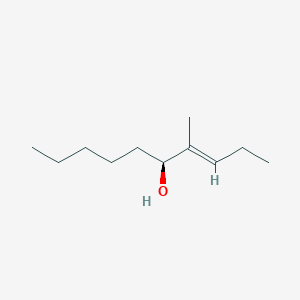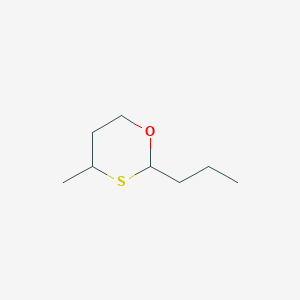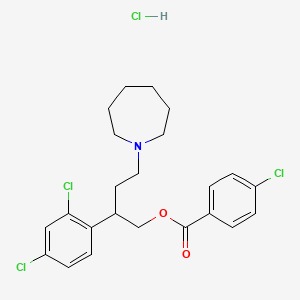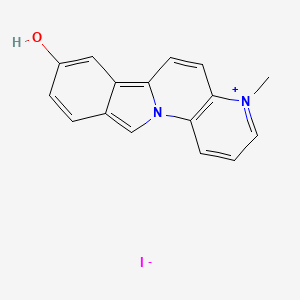
8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide: is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique structure, which includes a pyrido[3,2-a]carbazolium core with a hydroxyl group at the 8th position and a methyl group at the 4th position, along with an iodide ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3,4-tetrahydrocarbazole with iodine in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 8th position. The reaction conditions often include the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.
化学反応の分析
Types of Reactions: 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridocarbazole core.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Formation of 8-oxo-4-methyl-11H-pyrido(3,2-a)carbazolium iodide.
Reduction: Formation of 4-methyl-11H-pyrido(3,2-a)carbazolium iodide.
Substitution: Formation of 8-hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium derivatives with different substituents at the iodide position.
科学的研究の応用
Chemistry: 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer therapy.
Medicine: The compound’s potential therapeutic applications extend to its use as an antimicrobial and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and inks.
作用機序
The mechanism of action of 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide involves its interaction with DNA and enzymes. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
類似化合物との比較
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium chloride
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium bromide
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium sulfate
Comparison: Compared to its chloride, bromide, and sulfate counterparts, 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide exhibits unique properties due to the presence of the iodide ion. The iodide ion enhances the compound’s ability to form stable complexes with metals, making it more effective in industrial applications. Additionally, the iodide ion’s larger size and polarizability contribute to the compound’s distinct electronic and optical properties, making it a valuable molecule in material science research.
特性
CAS番号 |
102852-73-3 |
|---|---|
分子式 |
C16H13IN2O |
分子量 |
376.19 g/mol |
IUPAC名 |
4-methylisoindolo[2,1-a][1,5]naphthyridin-4-ium-8-ol;iodide |
InChI |
InChI=1S/C16H12N2O.HI/c1-17-8-2-3-16-15(17)7-6-14-13-9-12(19)5-4-11(13)10-18(14)16;/h2-10H,1H3;1H |
InChIキー |
PRHKXGFYYFJQIW-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=CC2=C1C=CC3=C4C=C(C=CC4=CN23)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


